molecular formula C17H26O3 B8241300 3-(4-(Octyloxy)phenyl)propanoic acid CAS No. 79785-55-0

3-(4-(Octyloxy)phenyl)propanoic acid

Cat. No.: B8241300
CAS No.: 79785-55-0
M. Wt: 278.4 g/mol
InChI Key: JVELRWKSSKYWBT-UHFFFAOYSA-N
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Description

3-(4-(Octyloxy)phenyl)propanoic acid is an organic compound with the molecular formula C17H26O3 It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Octyloxy)phenyl)propanoic acid typically involves the reaction of 1-bromooctane with 4-hydroxyphenylpropanoic acid. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyphenylpropanoic acid is replaced by the octyloxy group from 1-bromooctane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Octyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-(4-(Octyloxy)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-(Octyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanoic acid
  • 3-(4-Ethoxyphenyl)propanoic acid
  • 3-(4-Butoxyphenyl)propanoic acid

Uniqueness

3-(4-(Octyloxy)phenyl)propanoic acid is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs with shorter alkoxy chains. This uniqueness can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

3-(4-octoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELRWKSSKYWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558796
Record name 3-[4-(Octyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79785-55-0
Record name 3-[4-(Octyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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